molecular formula C26H26FN3O4S B2411483 Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-96-4

Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2411483
CAS No.: 851948-96-4
M. Wt: 495.57
InChI Key: BOADILFXGVXMEE-UHFFFAOYSA-N
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Description

Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H26FN3O4S and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescent Properties

The synthesis of trifluoromethyl-promoted pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones showcases the creation of novel fluorescent molecules and potential herbicidal activity against Echinochloa crus-galli L. Beauv. These findings highlight the role of specific structural modifications in enhancing fluorescence and biological activity, suggesting avenues for the development of novel fluorescent markers and agrochemicals (Wu et al., 2006).

Antagonistic Activity on Serotonin Receptors

Research into adamantane derivatives has revealed selective serotonin receptor antagonistic properties, demonstrating significant anti-platelet effects both in vitro and in vivo. This suggests a potential therapeutic application in conditions related to serotonin regulation (Fujio et al., 2000).

Noncovalent Interaction Analysis

A study on adamantane-1,3,4-thiadiazole hybrids has provided insights into the noncovalent interactions characterizing these compounds. The analysis of intramolecular and intermolecular interactions via quantum theory and crystallographic studies underpins the importance of these interactions in drug design and molecular engineering (El-Emam et al., 2020).

Novel Adamantyl Aryl- and Heteroarylpiperazines

The development of adamantyl aryl- and heteroarylpiperazine derivatives as potential anxiolytic and antidepressant agents demonstrates the broad therapeutic potential of adamantane-containing compounds. These compounds exhibit dual activity at serotonin 5-HT(1A) and 5-HT(2) receptors, offering insights into the design of multifunctional psychiatric medications (Abou-Gharbia et al., 1999).

Antimicrobial and Anti-inflammatory Agents

The synthesis of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases as potential antimicrobial and anti-inflammatory agents showcases the biomedical applications of thiophene derivatives. This suggests a pathway for the compound to be explored for its bioactive potential in similar domains (Narayana et al., 2006).

Broad-Spectrum Antibacterial Candidates

Investigation into N′-heteroarylidene-1-carbohydrazide derivatives of adamantane has uncovered broad-spectrum antibacterial activity, highlighting the potential for developing new antibiotics based on adamantane derivatives. These findings underscore the importance of structural diversity in the search for novel antimicrobial agents (Al-Wahaibi et al., 2020).

Properties

IUPAC Name

ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4S/c1-2-34-24(32)21-19-13-35-22(20(19)23(31)30(29-21)18-5-3-17(27)4-6-18)28-25(33)26-10-14-7-15(11-26)9-16(8-14)12-26/h3-6,13-16H,2,7-12H2,1H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOADILFXGVXMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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